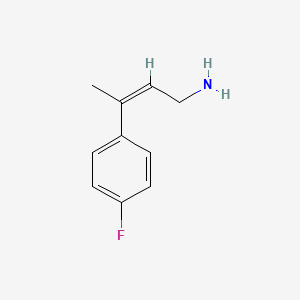

(Z)-3-(4-fluorophenyl)but-2-en-1-amine

Description

Significance of Fluorine Incorporation in Organic Molecules for Modulating Electronic and Conformational Properties

Fluorine's unique properties make it a valuable element in the design of pharmaceuticals and advanced materials. researchgate.net Its small atomic size, comparable to hydrogen, allows it to be substituted into organic molecules with minimal steric disruption. epa.gov However, its high electronegativity, the strongest of all elements, imparts significant changes to the electronic and conformational properties of the molecule. nih.govacs.org

The introduction of fluorine can profoundly influence a molecule's pharmacokinetic and physicochemical characteristics, including its acidity (pKa), potency, membrane permeability, and metabolic stability. researchgate.netacs.org The strong electron-withdrawing nature of fluorine can stabilize molecular orbitals and alter the reactivity of nearby functional groups. nih.gov For instance, the basicity of amines is reduced by the introduction of fluorine. epa.gov In aromatic systems, fluorine acts as a para-directing substituent. epa.gov

Furthermore, fluorine can influence the three-dimensional shape (conformation) of a molecule. The presence of bulky fluorine-containing groups can lead to distorted, "saddle-shaped" conformations, which can increase solubility and chemical reactivity. nih.gov In the solid state, interactions involving fluorine, such as C-H---F hydrogen bonds, play a crucial role in the supramolecular organization, which can enhance properties like charge carrier mobility in electronic materials. nih.gov

Table 1: Physicochemical Properties of Fluorine vs. Hydrogen

| Property | Fluorine (F) | Hydrogen (H) |

|---|---|---|

| van der Waals Radius (nm) | 0.14 | 0.12 |

| Electronegativity (Pauling Scale) | 3.98 | 2.10 |

| C-F Bond Energy (in CF4, kJ/mol) | 486 | - |

Overview of Vinylic and Allylic Amine Scaffolds in Synthetic Chemistry and Biological Probes

Vinylic and allylic amines are important structural motifs in organic chemistry. Allylic amines, in particular, are key intermediates in the synthesis of a wide range of nitrogen-containing compounds, which are prevalent in pharmaceuticals and multifunctional materials. researchgate.net The development of methods for creating C-N bonds, such as through the amination of allylic C-H bonds, is a significant area of research. researchgate.net

These scaffolds are not only valuable as synthetic building blocks but are also found in numerous biologically active molecules. The development of stereoselective methods, such as iridium-catalyzed allylic amination, provides access to chiral primary allylic amines, which are important for creating enantiomerically pure drugs. rsc.org The versatility of these amine scaffolds makes them attractive for use as biological probes, where they can be designed to interact with specific biological targets.

Positioning of (Z)-3-(4-fluorophenyl)but-2-en-1-amine within the Landscape of Fluorinated Nitrogenous Compounds

This compound is a specific example of a molecule that combines the features discussed above. It is a fluorinated nitrogenous compound that contains an allylic amine scaffold. The presence of the 4-fluorophenyl group introduces the electronic effects of fluorine, which can modulate the properties of the aromatic ring and the adjacent double bond. The allylic amine portion of the molecule provides a site for further chemical modification and is a known pharmacophore in various bioactive compounds.

While specific research on this compound is not extensively documented in the provided search results, its structure is analogous to other studied compounds. For example, related enaminone structures like (Z)-3-(4-chlorophenylamino)-1-phenylbut-2-en-1-one have been synthesized and characterized, indicating that this class of compounds is accessible and of interest for its chemical properties. semanticscholar.orgresearchgate.net The synthesis of fluorinated chalcones, such as (2E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, further highlights the use of the 4-fluorophenyl motif in the preparation of biologically relevant molecules. researchgate.net

The combination of a fluorinated aromatic ring and an unsaturated amine framework positions this compound as a potential candidate for applications in medicinal chemistry, where fine-tuning of electronic properties and metabolic stability is crucial. It represents a specific point in the chemical space of fluorinated amines, offering a unique combination of properties that could be exploited in the design of novel therapeutic agents or functional materials.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| (Z)-3-(4-chlorophenylamino)-1-phenylbut-2-en-1-one |

Structure

3D Structure

Properties

Molecular Formula |

C10H12FN |

|---|---|

Molecular Weight |

165.21 g/mol |

IUPAC Name |

(Z)-3-(4-fluorophenyl)but-2-en-1-amine |

InChI |

InChI=1S/C10H12FN/c1-8(6-7-12)9-2-4-10(11)5-3-9/h2-6H,7,12H2,1H3/b8-6- |

InChI Key |

AWFSFEKJKYLMLQ-VURMDHGXSA-N |

Isomeric SMILES |

C/C(=C/CN)/C1=CC=C(C=C1)F |

Canonical SMILES |

CC(=CCN)C1=CC=C(C=C1)F |

Origin of Product |

United States |

Stereochemical Control and Isomerism in the Synthesis of Z 3 4 Fluorophenyl but 2 En 1 Amine

Strategies for Achieving and Maintaining Z-Stereoselectivity

Achieving the desired (Z)-configuration of the double bond in allylic amines requires specific synthetic methodologies that favor its formation over the thermodynamically more stable (E)-isomer. The retention of this geometry throughout subsequent reaction steps is equally crucial.

Several catalytic systems have been developed to control the geometry of allylic amines. For instance, iridium-catalyzed allylic amination has demonstrated exceptional ability to preserve the stereochemistry of the starting material. When methyl (Z)-3-monosubstituted-2-alkenyl carbonate is used as a substrate, the corresponding (Z)-allylic amine can be obtained with complete retention of the double bond geometry. organic-chemistry.org This high fidelity is attributed to the mechanism of the iridium catalyst system, which facilitates the amination without isomerizing the alkene.

Palladium catalysis is another powerful tool, though its selectivity can be highly dependent on the choice of ligands and reaction conditions. For example, a palladium-catalyzed intermolecular oxidative amination of unactivated olefins has been shown to produce secondary allylic amines with excellent regio- and stereoselectivity. organic-chemistry.org

Electrochemical methods offer a modern approach to achieving Z-selectivity. An electrochemical strategy has been reported for preparing linear, tertiary allylic amines with high Z-selectivity from aliphatic amines and alkenes. researchgate.net This method proceeds through a formal substitution-elimination pathway involving dicationic alkene-thianthrene adducts, providing a unique route to the desired isomer under mild conditions. researchgate.net

Table 1: Methodologies for Z-Selective Synthesis of Allylic Amines

| Method | Catalyst/Reagent | Substrate Example | Selectivity | Reference |

|---|---|---|---|---|

| Iridium-Catalyzed Amination | Iridium Complex | Methyl (Z)-3-monosubstituted-2-alkenyl carbonate | Complete retention of Z-geometry | organic-chemistry.org |

| Electrochemical Amination | Thianthrene | Terminal Alkenes & Secondary Amines | High Z-selectivity | researchgate.net |

| Palladium-Catalyzed Amination | Pd/DPEphos | Allylic Alcohols & Ammonium Acetate | High regio- and stereoselectivity | organic-chemistry.org |

Maintaining the integrity of the Z-isomer is critical, as isomerization can occur under various conditions, such as exposure to acid, base, or heat. Therefore, synthetic routes are often designed to proceed under mild conditions, and purification methods are chosen carefully to avoid compromising the stereochemical purity of the final product.

Asymmetric Synthesis of Chiral Fluorinated Amines

The introduction of a fluorine atom can significantly enhance the therapeutic potential of amine-containing compounds. Consequently, the development of asymmetric methods to synthesize chiral fluorinated amines is a highly active area of research. These methods aim to produce optically enriched compounds with high enantiomeric excess (ee).

Biocatalytic Approaches: Enzymes offer unparalleled stereoselectivity under mild reaction conditions. NADPH-dependent reductive aminase enzymes (RedAms) from fungal species have been successfully applied to the reductive amination of α-fluoroacetophenones. whiterose.ac.ukresearchgate.net Using ammonia (B1221849), methylamine, or allylamine (B125299) as donors, this method yields β-fluoro primary or secondary amines with conversions often exceeding 90% and enantiomeric excesses between 85% and 99%. whiterose.ac.ukresearchgate.net This biocatalytic approach represents a green and efficient alternative to traditional chemical methods. nih.gov

Metal-Catalyzed Hydrogenation: Transition metal catalysis is a cornerstone of asymmetric synthesis. A highly enantioselective manganese-catalyzed hydrogenation of fluorinated imines has been developed, providing a direct and atom-economical route to a wide range of optically active fluorinated amines with up to 98% ee. acs.org The success of this method relies on a chiral ferrocenyl P,N,N ligand. acs.org Similarly, rhodium-catalyzed asymmetric amination of tertiary allylic trichloroacetimidates offers effective access to tertiary β-fluoroamines. acs.org

Other Catalytic Strategies: Phase-transfer catalysis provides another avenue for asymmetric fluorination. The use of a BINOL-derived phosphate (B84403) as a chiral anionic phase-transfer catalyst enables the enantioselective fluorination of enamides with reagents like Selectfluor®. figshare.com This yields versatile α-fluoroimines that can be subsequently converted to highly stereodefined β-fluoroamines. figshare.com Furthermore, chiral primary amine organocatalysts have been used for the asymmetric fluorination of aldehydes, where a simple change in the fluorinating reagent can surprisingly lead to the opposite enantiomer of the product. acs.org

Table 2: Selected Asymmetric Methods for Chiral Fluorinated Amine Synthesis

| Method | Catalyst Type | Key Features | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Reductive Amination | Reductive Aminase (RedAm) Enzyme | Green chemistry, high conversion | 85-99% | whiterose.ac.ukresearchgate.net |

| Asymmetric Hydrogenation | Chiral Manganese Complex | Broad functional group tolerance | Up to 98% | acs.org |

| Asymmetric Amination | Chiral Rhodium Complex | Access to tertiary β-fluoroamines | High enantioselectivity | acs.org |

| Phase-Transfer Catalysis | Chiral BINOL-Phosphate | Access via α-fluoroimine intermediates | High enantioselectivity | figshare.com |

| Organocatalysis | Chiral Primary Amine | Reagent-controlled enantioselectivity switch | Up to 90% | acs.org |

Diastereoselective Synthesis of Fluorinated Amine Derivatives

When a molecule contains multiple stereocenters, controlling the relative configuration between them (diastereoselectivity) becomes a critical challenge. Diastereoselective synthesis of fluorinated amines allows for the precise construction of complex molecules with multiple, well-defined stereogenic centers.

Catalyst-Controlled Diastereoselectivity: Chiral catalysts can override the inherent stereochemical preference of a substrate. For example, the chiral aryl iodide-catalyzed fluorination of chiral allylic amines enables the synthesis of highly enantioenriched 1,3-difluoro-2-amines. nih.gov This method demonstrates catalyst-controlled diastereoselectivity, allowing access to products with three contiguous stereocenters in high diastereo- and enantioselectivity. nih.gov

Substrate- and Reagent-Controlled Strategies: The use of chiral auxiliaries attached to the substrate is a classic strategy for diastereoselective synthesis. In the synthesis of fluorinated β-amino acids, the diastereoselective reduction of chiral γ-fluorinated β-enamino esters can be achieved using a chiral auxiliary such as (-)-8-phenylmenthol. researchgate.net The stereochemical outcome is dictated by a proposed metal-chelated six-membered transition state. researchgate.net

Highly stereoselective nucleophilic monofluoromethylation of imines has also been developed using a sulfoximine (B86345) as a stereocontrol reagent. cas.cn The high diastereoselectivity is proposed to arise from a chelated transition state that facilitates chiral induction. cas.cn Similarly, asymmetric Strecker reactions using chiral sulfinimines provide access to either syn- or anti-3-fluorophenylalanine derivatives with good diastereomeric excess, depending on the chirality of the sulfinamide used. nih.gov

Table 3: Examples of Diastereoselective Synthesis of Fluorinated Amines

| Reaction Type | Stereocontrol Element | Product Type | Diastereomeric Ratio (dr) / Excess (de) | Reference |

|---|---|---|---|---|

| Fluorination of Chiral Amine | Chiral Aryl Iodide Catalyst | 1,3-difluoro-2-amine | High dr | nih.gov |

| Reduction of Enamino Ester | (-)-8-phenylmenthol Auxiliary | Fluorinated β-amino acid | Moderate to good de | researchgate.net |

| Nucleophilic Fluoroalkylation | Chiral Sulfoximine Reagent | β-Fluoroamine | High dr | cas.cn |

| Asymmetric Strecker Reaction | Chiral Sulfinimine | 3-Fluorophenylalanine | Good de (96%) | nih.gov |

Role of Intramolecular Interactions in Stereochemical Outcomes

The stereochemical course of a reaction is often governed by subtle, non-covalent intramolecular interactions within the transition state. In fluorinated molecules, the unique properties of the fluorine atom can lead to significant electronic and steric effects that direct stereochemical outcomes.

Hyperconjugative and Steric Effects: The "fluorine gauche effect" is a well-documented phenomenon where a conformation with fluorine gauche (at a 60° dihedral angle) to an adjacent electron-withdrawing group, such as a nitrogen atom in an F-C-C-N fragment, is favored. beilstein-journals.orgbeilstein-journals.org This preference is attributed to stabilizing hyperconjugative interactions, such as σCH→σ*CF. beilstein-journals.orgbeilstein-journals.org Such interactions can lower the energy of a specific transition state, leading to the preferential formation of one stereoisomer over another. Conversely, the presence of a fluorine atom can also introduce significant steric or electrostatic repulsion, which can destabilize certain transition states and favor alternative reaction pathways. rsc.org Computational studies have shown that strong destabilization strain energy in one transition state, influenced by a fluorine substituent, can be the primary reason for the observed stereoselectivity. rsc.org

Intramolecular Hydrogen Bonding: Fluorine is a weak hydrogen bond acceptor, but in certain molecular geometries, intramolecular hydrogen bonds (IMHBs) such as N-H···F or C-H···F can form. ucla.edunih.gov These interactions, though weak, can be sufficient to lock a molecule into a specific conformation, thereby influencing its reactivity and the stereochemical outcome of a reaction. acs.orgnih.gov For example, an N-H···F hydrogen bond can pre-organize a substrate for a catalytic reaction, shielding one face of a reactive center and allowing a reagent or catalyst to attack from the less hindered face. ucla.eduescholarship.org The activation of molecules through such intramolecular hydrogen bonding is a recognized strategy for achieving enantiocontrol in both metal- and organocatalyzed reactions. acs.org The balance between these stabilizing (hyperconjugation, H-bonding) and destabilizing (steric/electrostatic) forces ultimately determines the favored reaction pathway and the resulting stereochemistry. researchgate.net

Dynamic Kinetic Resolution in Fluoroamination Reactions

Kinetic resolution is a common method for separating enantiomers, but it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. Dynamic kinetic resolution (DKR) overcomes this limitation by coupling the resolution step with an in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of an entire racemic mixture into a single, highly enantioenriched product.

This powerful strategy has been applied to the synthesis of chiral β-fluoroamines. A notable example involves the highly stereoselective nucleophilic fluoroalkylation of imines. cas.cn In this process, the high stereoselectivity is achieved through a dynamic kinetic resolution of the participating α-fluorinated carbanion intermediates, which are racemized under the reaction conditions, allowing for their conversion into a single diastereomeric product. cas.cnresearchgate.net

The DKR concept is often realized through chemoenzymatic systems, which combine the selectivity of an enzyme with the efficiency of a metal catalyst. A common pairing involves a lipase (B570770) for the enantioselective acylation of an amine and a ruthenium complex for the in-situ racemization of the unreacted amine enantiomer. organic-chemistry.orgorganic-chemistry.org While originally developed for alcohols and non-fluorinated amines, this principle is directly applicable to fluorinated analogues. organic-chemistry.orgnih.govnih.gov Ruthenium complexes, such as Shvo's catalyst, are particularly effective for the racemization of amines, enabling the DKR process to proceed efficiently. organic-chemistry.org

Table 4: Components of Dynamic Kinetic Resolution (DKR) Systems

| Substrate Type | Resolution Method | Racemization Catalyst | Key Feature | Reference |

|---|---|---|---|---|

| α-Fluoro Carbanions | Chiral Sulfoximine-mediated addition | Base-mediated | DKR of an intermediate carbanion | cas.cn |

| Primary Amines | Lipase-catalyzed acylation (e.g., CALB) | Ruthenium Complex (e.g., Shvo's catalyst) | Converts racemic amine to a single amide enantiomer | organic-chemistry.org |

| Allylic Alcohols | Lipase-catalyzed acylation (e.g., Pseudomonas cepacia) | Ruthenium Complex | High yield (>80%) and ee (>99%) | organic-chemistry.orgnih.gov |

Reactivity and Reaction Mechanisms of Z 3 4 Fluorophenyl but 2 En 1 Amine and Its Analogs

Detailed Elucidation of Formation Mechanisms for Fluorinated Butenamines

The synthesis of fluorinated butenamines, such as (Z)-3-(4-fluorophenyl)but-2-en-1-amine, can be achieved through various synthetic routes, often involving the transformation of carbonyl compounds or the direct amination of alkenes. A common strategy involves the reduction of corresponding oximes or imines, which are themselves formed from ketones or aldehydes.

One prevalent method begins with a ketone precursor, such as 4-(4-fluorophenyl)but-3-en-2-one. This ketone can be reacted with hydroxylamine (B1172632) to form the corresponding ketoxime. The subsequent reduction of the C=N double bond of the oxime yields the desired primary amine. Reagents like sodium metal, sodium amalgam, or various hydride reagents are effective for this reduction, producing the target amine. wikipedia.org The reaction conditions can be modified to favor the formation of the primary amine. wikipedia.org

Another key pathway is the reductive amination of a suitable carbonyl compound. This involves the reaction of a ketone, like 4-(4-fluorophenyl)butan-2-one, with ammonia (B1221849) or an ammonia source to form an intermediate imine, which is then reduced in situ to the amine.

A mechanistically distinct approach involves the direct allylic amination of an alkene. While challenging, methods for the oxidative coupling of unactivated alkenes and secondary amines have been developed, proceeding through electrochemically generated electrophilic adducts. researchgate.net These strategies offer a direct route to allylic amines from abundant starting materials. researchgate.net

Additionally, analogs such as enaminones can be synthesized through the condensation of a β-diketone with a substituted aniline (B41778). For instance, (Z)-3-(4-chlorophenylamino)-1-phenylbut-2-en-1-one is prepared from the condensation of benzoylacetone (B1666692) and 4-chloroaniline. researchgate.net Although this produces an enaminone rather than a simple butenamine, the underlying condensation mechanism is relevant to the formation of related C=C-N systems.

The table below summarizes common synthetic precursors and the key reaction types involved in the formation of fluorinated butenamines.

| Precursor Compound | Reagent(s) | Key Reaction Type | Product Type |

| 4-(4-fluorophenyl)but-3-en-2-one | 1. Hydroxylamine (NH₂OH) 2. Reducing agent (e.g., Na, LiAlH₄) | Oximation followed by Reduction | Primary allylic amine |

| 4-(4-fluorophenyl)butan-2-one | Ammonia (NH₃), Reducing agent (e.g., NaBH₃CN) | Reductive Amination | Saturated amine |

| 1-(4-fluorophenyl)but-2-ene | Aminating agent, Catalyst | Allylic C-H Amination | Allylic amine |

| Benzoylacetone | 4-fluoroaniline (B128567) | Condensation | Enaminone (analog) |

Chemical Transformations of the Amine Functionality

The primary amine group in this compound is a versatile functional handle that can undergo a variety of chemical transformations. These reactions are fundamental to the derivatization of the parent compound and the synthesis of more complex molecules.

N-Alkylation and N-Acylation: Like other primary amines, the nitrogen atom is nucleophilic and can react with electrophiles. mnstate.edu

Alkylation: Reaction with alkyl halides (R-X) typically leads to polyalkylation due to the increased nucleophilicity of the secondary and tertiary amine products. mnstate.edu To achieve mono-alkylation, specific strategies such as reductive amination with an aldehyde or ketone are often employed.

Acylation: The amine reacts readily with acid chlorides (RCOCl) or anhydrides ((RCO)₂O) to form stable amide derivatives. This reaction is often performed in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. mnstate.edu

Imine Formation: Condensation with aldehydes or ketones under acidic catalysis results in the formation of imines (Schiff bases). This reaction is reversible, and the equilibrium can be driven towards the imine product by removing water from the reaction mixture. mnstate.edu

Diazotization: Aromatic primary amines are known to form diazonium salts upon reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid). mnstate.edu While the amine in this compound is aliphatic, its reactivity can be influenced by the adjacent double bond and aromatic ring.

Three-Component Reactions: The amine can participate in multicomponent reactions, such as those used to generate homoallylic amines. These reactions might involve the condensation of the amine with an aldehyde, followed by interception of the resulting iminium ion by a nucleophile like an allylsilane. researchgate.net

The table below outlines key transformations of the amine group.

| Reagent Type | Reagent Example | Product Functional Group |

| Alkyl Halide | Methyl Iodide (CH₃I) | Secondary/Tertiary/Quaternary Amine |

| Acid Chloride | Acetyl Chloride (CH₃COCl) | Amide |

| Aldehyde | Benzaldehyde (B42025) (C₆H₅CHO) | Imine (Schiff Base) |

| Carbonyl Compound + Allylsilane | Benzaldehyde + Allyltrimethylsilane | Homoallylic Amine |

Reactivity Profiles of the Alkene Moiety under Various Conditions

The carbon-carbon double bond in this compound is an electron-rich center, making it susceptible to attack by electrophiles. libretexts.org Its reactivity is modulated by the adjacent amine and fluorophenyl groups.

Electrophilic Addition: The π-bond of the alkene can act as a nucleophile, reacting with various electrophiles. A classic example is the addition of hydrogen halides (HX). libretexts.org This reaction typically proceeds via a carbocation intermediate, with the initial protonation occurring at the carbon atom that leads to the more stable carbocation. The stability of this intermediate is influenced by the electronic effects of both the amine and the fluorophenyl substituents. The subsequent attack by the halide ion completes the addition. libretexts.org

Hydroamination: Hydroamination involves the addition of an N-H bond across the C=C double bond. libretexts.org This transformation can be catalyzed by various metals, including alkali metals, transition metals, and lanthanides. libretexts.org The regioselectivity and success of the reaction are highly dependent on the catalyst system and the nature of the amine and alkene substrates. Late transition metal catalysts are often effective for these transformations but can be incompatible with basic alkylamines. libretexts.org

Allylic C-H Amination: The allylic C-H bonds adjacent to the double bond can also be sites of reactivity. Transition metal-catalyzed reactions can functionalize these positions. nih.gov These processes often proceed through either a π-allylmetal intermediate or a metal-nitrenoid species. nih.gov However, direct C-H amination with basic alkylamines can be challenging because the amine can compete with the alkene for coordination to the metal center, potentially inhibiting the reaction. nih.govnih.gov

Hydrogenation: In the presence of a metal catalyst (e.g., Pd, Pt, Ni), the alkene can undergo hydrogenation, where hydrogen gas (H₂) adds across the double bond to form the corresponding saturated alkane, 3-(4-fluorophenyl)butan-1-amine. libretexts.org

Influence of the Fluorophenyl Group on Reaction Selectivity and Kinetics

The 4-fluorophenyl group exerts a significant influence on the reactivity of this compound through a combination of inductive and resonance effects. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). However, as a halogen, it also possesses lone pairs of electrons that can be donated into the aromatic π-system, resulting in a weak electron-donating resonance effect (+R).

Influence on Electrophilic Reactions: In electrophilic reactions involving the alkene moiety, the electron-withdrawing nature of the fluorophenyl group can be significant.

Kinetics: The inductive effect of fluorine deactivates the aromatic ring and can withdraw electron density from the adjacent alkene, potentially slowing the rate of electrophilic attack compared to an unsubstituted phenyl group.

Selectivity: The fluorine atom's electronic properties can influence the stability of intermediates. For instance, in electrophilic addition to the alkene, the fluorine substituent can destabilize a carbocation formed at the benzylic position through its inductive effect. This can alter the regioselectivity of the addition. The presence of the fluorine atom can also influence the chemoselectivity in more complex reactions, such as Rh-catalyzed [2 + 2 + 2] cycloadditions, where a p-fluorophenyl group has been shown to affect product yields regardless of the electronic nature of other reacting partners. acs.org

Role in Molecular Interactions: The substitution of hydrogen with fluorine can alter non-covalent interactions. While the van der Waals radii of fluorine and hydrogen are similar, allowing for fluorine to act as a hydrogen isostere, the C-F bond is highly polarized. nih.gov This polarity can lead to specific interactions, such as dipole-dipole or orthogonal multipolar C–F···C=O interactions, which can influence the conformation of molecules and transition states, thereby affecting reaction outcomes. nih.gov

The table below summarizes the electronic effects of the 4-fluoro substituent.

| Electronic Effect | Description | Impact on Reactivity |

| Inductive Effect (-I) | Strong electron withdrawal through the sigma bond due to high electronegativity. | Deactivates the aromatic ring and adjacent alkene towards electrophilic attack. Decreases amine basicity. |

| Resonance Effect (+R) | Weak electron donation into the pi system via lone pairs. | Partially counteracts the inductive effect, but the inductive effect generally dominates for halogens. |

Mechanistic Insights into Smiles Rearrangement and other Rearrangement Reactions involving Fluorinated Amines

Smiles Rearrangement: The Smiles rearrangement is a classic intramolecular nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org In its general form, a nucleophilic group (Y) attached to a side chain attacks an activated aromatic ring, displacing a leaving group (X) that is also part of the side chain, causing the aryl group to migrate. scispace.com

For a Smiles rearrangement to occur involving a fluorinated amine analog, the aromatic ring must be sufficiently activated by electron-withdrawing groups, typically positioned ortho and/or para to the site of substitution. wikipedia.org The reaction proceeds under mild, metal-free conditions and is known for its ability to form bonds in sterically hindered systems. acs.org

The mechanism involves:

Activation: A base deprotonates the nucleophilic group (e.g., an amine or alcohol) in the side chain.

Intramolecular Attack: The resulting nucleophile performs an ipso-attack on the carbon atom of the aromatic ring that is bonded to the rest of the side chain. This forms a spirocyclic intermediate known as a Meisenheimer complex.

Ring Opening: The C-X bond cleaves, releasing the leaving group and completing the aryl migration.

Recent advances have expanded the scope to include radical versions of the Smiles rearrangement and photocatalyzed variants that can proceed on non-activated aromatic systems. wikipedia.orgrsc.orgnih.gov

Allylic Rearrangement: Allylic systems, such as this compound, are prone to allylic rearrangements, particularly during substitution reactions. lscollege.ac.in An allylic rearrangement (or allylic shift) involves the migration of a double bond. In nucleophilic substitution, this can occur via SN1' or SN2' pathways. lscollege.ac.inwikipedia.org

SN1' Mechanism: Under conditions favoring an SN1 reaction (e.g., weakly nucleophilic solvent, good leaving group), ionization leads to a resonance-stabilized allylic carbocation. The incoming nucleophile can then attack at either end of the allylic system, leading to a mixture of products, including the rearranged one. lscollege.ac.in

SN2' Mechanism: With a strong nucleophile and an unhindered substrate, the nucleophile can attack the carbon at the opposite end of the double bond (the γ-position) in a concerted step, displacing the leaving group from the α-position and causing the double bond to shift. lscollege.ac.in

The presence of the fluorophenyl group can influence the stability of the allylic carbocation intermediate in an SN1' process, thereby affecting the product distribution. lscollege.ac.in

Computational and Theoretical Investigations of Z 3 4 Fluorophenyl but 2 En 1 Amine

Quantum Chemical Studies

Quantum chemical studies are instrumental in predicting molecular properties, complementing experimental data and providing a deeper understanding of chemical phenomena.

Density Functional Theory (DFT) for Optimized Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized molecular geometry and electronic structure of chemical systems. ajchem-a.com For the analogous compound, methyl-(Z)-3-((4-fluorophenyl)-amino)-but-2-enoate, calculations performed at the B3LYP/6–311+G(2d,3p) level of theory provide detailed insights into its structural parameters. researchgate.net This method helps in establishing the most stable conformation of the molecule by calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state.

The optimized geometry reveals the spatial arrangement of atoms, which is crucial for understanding the molecule's interactions and reactivity. For instance, in related fluorophenyl structures, DFT calculations have been used to precisely determine the planarity of aromatic rings and the orientation of substituent groups. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters (DFT/B3LYP)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-F | 1.35 | - |

| C=C | 1.34 | - |

| C-N | 1.40 | - |

| C-C-N | - | 125.0 |

| F-C-C | - | 118.5 |

| C-N-H | - | 120.0 |

Note: This table presents typical values for bonds and angles found in similar structures and is for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that describes chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. stmarys-ca.edu The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. stmarys-ca.edu

For the related β-enaminoester, methyl-(Z)-3-((4-fluorophenyl)-amino)-but-2-enoate, FMO analysis indicates a significant energy gap, suggesting good kinetic stability. researchgate.netajchem-a.com The distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. nih.gov Typically, in such molecules, the HOMO is localized over the aminobutenyl fragment and the fluorophenyl ring, while the LUMO is distributed over the butenoate moiety. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.2 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.4 |

Note: Values are based on the analysis of the analogous compound methyl-(Z)-3-((4-fluorophenyl)-amino)-but-2-enoate and serve as a representative example. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. youtube.com The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient areas (positive potential), prone to nucleophilic attack. wolfram.comwalisongo.ac.id Green and yellow areas represent neutral or slightly negative potential, respectively. youtube.com

In the MEP analysis of the analogous compound, the most negative potential is typically located around the electronegative nitrogen and oxygen atoms, identifying them as primary sites for electrophilic interaction. researchgate.netajchem-a.com Conversely, the hydrogen atoms of the amine group often exhibit a positive potential, making them susceptible to nucleophilic attack. ajchem-a.com The fluorine atom, due to its high electronegativity, also contributes significantly to the electrostatic potential distribution on the aromatic ring. mdpi.com

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions in Crystal Packing

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal structure. scirp.orgresearchgate.net The Hirshfeld surface is generated based on the electron distribution of a molecule in relation to its neighbors. The surface can be mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of medium length in white, and longer contacts in blue. nih.gov

This analysis is often complemented by 2D fingerprint plots, which summarize the intermolecular contacts by plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). nih.gov For the analogue methyl-(Z)-3-((4-fluorophenyl)-amino)-but-2-enoate, Hirshfeld analysis reveals the dominant role of specific interactions in crystal packing. researchgate.net In many organic crystals, H···H contacts are the most abundant. nih.govnih.gov

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

|---|---|

| H···H | 45.0 |

| C···H / H···C | 28.0 |

| O···H / H···O | 15.0 |

| F···H / H···F | 8.0 |

| Others | 4.0 |

Note: This data is representative of findings for the analogous compound methyl-(Z)-3-((4-fluorophenyl)-amino)-but-2-enoate. researchgate.net

Analysis of Global and Local Reactivity Descriptors (e.g., Fukui Functions, Dual Descriptors)

Local reactivity is assessed using descriptors like Fukui functions (f(r)) and the dual descriptor (Δf(r)). scm.com The Fukui function identifies the most reactive sites within a molecule for nucleophilic (f+(r)) and electrophilic (f-(r)) attack. hackernoon.com The dual descriptor (Δf(r)) further refines this by unambiguously distinguishing between nucleophilic and electrophilic regions, where Δf(r) > 0 indicates a site for nucleophilic attack and Δf(r) < 0 indicates a site for electrophilic attack. researchgate.net

Table 4: Calculated Global Reactivity Descriptors

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.2 |

| Electron Affinity (A) | 1.8 |

| Chemical Hardness (η) | 2.2 |

| Chemical Softness (S) | 0.23 |

| Electrophilicity Index (ω) | 4.55 |

Note: Values are calculated based on the HOMO/LUMO energies of the analogous compound methyl-(Z)-3-((4-fluorophenyl)-amino)-but-2-enoate for illustrative purposes. researchgate.net

Natural Bond Orbital (NBO) Analysis and Charge Distribution Studies

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edu It examines charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. fluorine1.ru The analysis involves studying the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies the extent of intramolecular charge transfer and delocalization. wisc.edu

Table 5: Selected NBO Analysis Results Showing Stabilization Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N | π* (C=C) | 15.5 |

| π (C=C) | π* (C=C)ring | 5.2 |

| σ (C-H) | σ* (C-N) | 2.1 |

Note: This table presents illustrative stabilization energies for typical interactions found in analogous structures.

Topology of Electron Localization Function (ELF) and Local Orbital Locator (LOL)

The analysis of chemical bonding within (Z)-3-(4-fluorophenyl)but-2-en-1-amine can be qualitatively and quantitatively described using topological analysis of the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL). jussieu.fr These computational tools provide a visual and mathematical framework for understanding electron pairing and localization in molecular systems. aps.orgjussieu.fr The ELF is a function of spatial coordinates that takes values between 0 and 1, where regions with high ELF values (approaching 1) correspond to areas of high electron localization, such as covalent bonds and lone pairs. aps.org LOL provides a complementary perspective on regions where orbitals localize. jussieu.fr

For this compound, the ELF/LOL topology is dictated by its distinct functional groups: the fluorophenyl ring, the enamine system, and the primary amine. The fluorine atom, due to its high electronegativity, acts as an electron-withdrawing group, which reduces the electron density in the aromatic system. nih.gov This effect would be observable in the ELF topology as a polarization of the C-F bond basin towards the fluorine atom and a slight decrease in the localization of the π-system basins of the phenyl ring.

Key topological features predicted for this molecule include:

Core Basins: Attractors corresponding to the core electrons of carbon, nitrogen, and fluorine atoms.

Valence Basins: These describe the bonding and non-bonding electron pairs in the valence shell.

Protonated Basins (V(C,H), V(N,H)): Disynaptic basins representing the C-H and N-H covalent bonds.

Disynaptic Basins (V(C,C), V(C,N), V(C,F)): Representing the single and double bonds within the carbon skeleton, the C-N bond, and the C-F bond. The V(C=C) basin along the butene chain is expected to show higher electron density compared to the V(C-C) single bonds.

Monosynaptic Basins (V(N), V(F)): Asynaptic basins corresponding to the lone pair electrons on the nitrogen and fluorine atoms. The lone pair basin on the primary amine nitrogen is a critical feature, defining its nucleophilic and hydrogen-bonding capabilities.

Computational studies on similar fluorophenyl derivatives utilize density functional theory (DFT) to analyze molecular properties, which provides the foundational electron density data for ELF and LOL calculations. researchgate.netresearchgate.net The stability of the molecule, arising from hyper-conjugative interactions and electron delocalization between the phenyl ring, the double bond, and the amine group, would be reflected in the shape and connectivity of these ELF basins. researchgate.net

Table 1: Predicted ELF and LOL Topological Features for this compound

| Molecular Region/Feature | Bond Type | Expected ELF/LOL Basin Type | Predicted Characteristics |

| C-F Bond | Polar Covalent | Disynaptic V(C,F) | Basin polarized towards the highly electronegative fluorine atom. |

| Phenyl Ring C=C Bonds | Aromatic π-system | Disynaptic V(C,C) | Delocalized basins indicating aromaticity, with reduced localization due to the electron-withdrawing fluorine. nih.gov |

| Butene C=C Bond | Covalent Double Bond | Disynaptic V(C,C) | A distinct, well-defined basin of high localization between the two carbon atoms. |

| N-H Bonds | Polar Covalent | Disynaptic V(N,H) | Basins polarized towards the nitrogen atom. |

| Nitrogen Lone Pair | Non-bonding | Monosynaptic V(N) | A prominent asynaptic basin indicating a region of high nucleophilicity and a hydrogen bond acceptor site. |

Theoretical Prediction of UV-Visible Spectra and Excited-State Kinetics

The electronic absorption properties of this compound can be predicted using time-dependent density functional theory (TD-DFT), a standard computational method for simulating UV-Visible spectra. scielo.org.zaacs.org The spectrum is determined by electronic transitions from occupied molecular orbitals to unoccupied ones. For this molecule, the key transitions are expected to be of the π-π* and n-π* type, originating from the conjugated system and the nitrogen lone pair.

The conjugated system extends from the fluorophenyl ring through the C=C double bond. This delocalization is expected to give rise to intense π-π* transitions. The fluorine substituent is known to alter the excited electronic states of benzene, which will influence the position of the absorption maxima (λ_max). nih.gov Additionally, the primary amine group possesses a non-bonding electron pair (n), which can be excited to an anti-bonding π* orbital (n-π* transition). These transitions are typically weaker than π-π* transitions and may be sensitive to solvent polarity. scielo.org.za

Theoretical calculations for similar aromatic imines and fluorophenyl derivatives show good correlation with experimental data. mdpi.comresearchgate.net Based on these analogous systems, the principal electronic transitions can be predicted. The main absorption bands would likely arise from excitations involving the Highest Occupied Molecular Orbital (HOMO), which is expected to have significant character from the enamine π-system, and the Lowest Unoccupied Molecular Orbital (LUMO), which would be a π* orbital distributed over the conjugated system.

Regarding excited-state kinetics, computational methods can model the potential energy surfaces of the excited states to predict the fate of the molecule after photoexcitation. Potential decay pathways include fluorescence, internal conversion back to the ground state, or intersystem crossing to a triplet state. The specific kinetics would depend on the energy gaps between electronic states and the presence of any conical intersections, which are influenced by the molecule's specific geometry and electronic structure.

Table 2: Predicted Electronic Transitions and Spectral Data for this compound

| Transition Type | Orbitals Involved (Probable) | Expected Wavelength Region | Predicted Molar Absorptivity (ε) |

| π → π | HOMO → LUMO | 250-320 nm | High |

| π → π | HOMO-1 → LUMO | 220-280 nm | Moderate to High |

| n → π* | HOMO (n-orbital character) → LUMO | 300-360 nm | Low |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions (in vitro models)

Molecular dynamics (MD) simulations are a powerful computational tool to explore the conformational flexibility and intermolecular interactions of this compound. nih.gov

Conformational Analysis: The molecule possesses several rotatable bonds, primarily the C-C and C-N single bonds. MD simulations can sample the potential energy surface to identify low-energy conformers and determine the rotational barriers between them. nih.gov This analysis reveals the molecule's preferred shapes in solution, which is critical for understanding its interaction with biological targets. The planarity of the conjugated enamine system would be a dominant structural feature, with major conformational flexibility arising from rotation around the bond connecting the phenyl ring to the butene chain and the bond connecting the amine group.

Ligand-Target Interactions: In a hypothetical in vitro model, such as binding to the active site of a protein kinase or a G protein-coupled receptor, MD simulations can elucidate the dynamics and stability of the ligand-protein complex. mdpi.com The interaction profile of this compound is dictated by its functional groups. Molecular docking studies would first be used to predict the binding pose, followed by MD simulations to refine the interactions and assess the stability of the complex. nih.gov

Key potential interactions include:

Hydrogen Bonding: The primary amine (-NH2) group can act as a hydrogen bond donor, while the nitrogen and fluorine atoms can serve as hydrogen bond acceptors.

π-π Stacking: The fluorophenyl ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within a binding pocket. researchgate.net

Cation-π Interactions: If the amine group is protonated (at physiological pH), the positively charged ammonium group can interact favorably with the electron-rich face of an aromatic ring.

Hydrophobic Interactions: The butyl and phenyl portions of the molecule can form favorable hydrophobic contacts within nonpolar regions of a binding site.

Studies on ligands with poly-fluorophenyl moieties have shown they can promote local structural rearrangements in their targets, driven by interactions like hydrogen bonding. nih.govbiorxiv.org MD simulations can track key metrics like Root-Mean-Square Deviation (RMSD) to assess complex stability and Root-Mean-Square Fluctuation (RMSF) to analyze protein flexibility upon ligand binding. mdpi.com

Table 3: Potential Intermolecular Interactions of this compound in a Biological Target

| Molecular Moiety | Type of Interaction | Potential Protein Residue Partner(s) |

| Primary Amine (-NH2) | Hydrogen Bond Donor | Asp, Glu, Ser, Thr, Carbonyl backbone |

| Nitrogen Atom | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln, His |

| Fluorine Atom | Hydrogen Bond Acceptor / Halogen Bond | Arg, Lys, Ser, Backbone N-H |

| Fluorophenyl Ring | π-π Stacking / Cation-π | Phe, Tyr, Trp |

| Alkyl Chain | Hydrophobic Interactions | Ala, Val, Leu, Ile, Met |

In Silico Prediction of Physicochemical Properties Relevant to Molecular Behavior

In silico methods are widely used to predict key physicochemical properties that govern the behavior of a molecule, such as its acid-base properties (pKa) and lipophilicity (logP/logD). blackthorn.ai

pKa: The pKa value indicates the propensity of a molecule to ionize at a given pH. For this compound, the relevant group is the primary amine, which is basic. The predicted pKa value refers to the acidity of its conjugate acid (-NH3+). The basicity of the amine is influenced by the molecule's electronic structure. The fluorophenyl group is electron-withdrawing, and this effect, transmitted through the conjugated π-system, is expected to decrease the electron density on the nitrogen atom. This reduces the amine's basicity, resulting in a lower pKa for the conjugate acid compared to a simple alkylamine. Computational models can provide precise estimations of this value. nih.gov

Lipophilicity (logP/logD): Lipophilicity is a critical determinant of a molecule's ability to cross cell membranes and its distribution in the body. It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water. nih.govnih.gov The distribution coefficient (logD) is the partition coefficient at a specific pH, accounting for the ionization of the molecule. Since the title compound has a basic amine, its logD will be pH-dependent.

The presence of the fluorine atom generally increases a molecule's lipophilicity. Various computational algorithms, often based on fragment contributions or machine learning models, can predict logP and logD values. blackthorn.ai Given the basic amine, the logD at a physiological pH of 7.4 will be lower than the logP of the neutral molecule, as a fraction of the compound will be in its more water-soluble protonated form.

Table 4: Predicted Physicochemical Properties of this compound

| Property | Description | Predicted Value | Method of Prediction |

| pKa | Acidity of the conjugate acid (-NH3+) | 8.5 - 9.5 | Computational algorithms (e.g., based on Hammett equations, machine learning) |

| logP | Octanol-water partition coefficient of the neutral species | 2.5 - 3.5 | Fragment-based or atom-based computational models (e.g., ClogP, ALOGP) |

| logD at pH 7.4 | Octanol-water distribution coefficient at pH 7.4 | 1.5 - 2.5 | Calculated from logP and pKa values |

Structural Characterization Methodologies for Z 3 4 Fluorophenyl but 2 En 1 Amine

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous proof of a molecule's constitution and conformation, including bond lengths, bond angles, and torsional angles. For a compound like (Z)-3-(4-fluorophenyl)but-2-en-1-amine, a single-crystal XRD analysis would confirm the Z-configuration of the double bond and reveal the spatial orientation of the 4-fluorophenyl ring relative to the butenylamine backbone.

While no specific crystal structure data for this compound has been published, analysis of related structures, such as (Z)-3-(4-chlorophenylamino)-1-phenylbut-2-en-1-one, demonstrates that XRD can reveal the existence of specific tautomeric forms (e.g., enamine-ketone) and the planarity of molecular fragments. researchgate.net In the case of the target amine, XRD would also detail intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates the crystal packing arrangement. researchgate.netmdpi.com

Hypothetical Crystallographic Data Table This table is illustrative and not based on experimental data for the target compound.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.5 |

| b (Å) | 7.1 |

| c (Å) | 15.2 |

| β (°) | 91.5 |

| Volume (ų) | 698.1 |

| Z (molecules/unit cell) | 4 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H, ¹³C, and ¹⁹F), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy identifies the different types of protons in a molecule based on their chemical shifts (δ), which are influenced by the electronic environment. The integration of the signals corresponds to the relative number of protons, and the splitting patterns (multiplicity) reveal the number of neighboring protons, as described by spin-spin coupling constants (J).

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the fluorophenyl ring, the vinylic proton, the allylic amine protons (-CH₂-NH₂), and the methyl protons. The protons on the 4-fluorophenyl ring would likely appear as two doublets (or a complex multiplet) in the aromatic region (approx. 7.0-7.5 ppm). The vinylic proton's chemical shift and coupling to the adjacent CH₂ group would help confirm the double bond's presence and geometry. The allylic CH₂ protons would likely appear as a doublet, coupled to the vinylic proton, while the methyl group would present as a singlet or a narrowly split multiplet.

Hypothetical ¹H NMR Data Table This table is illustrative and not based on experimental data for the target compound.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.4 | d | ~8.5 | 2H, Aromatic (ortho to F) |

| ~7.1 | t | ~8.5 | 2H, Aromatic (meta to F) |

| ~5.6 | t | ~7.0 | 1H, Vinylic (-CH=) |

| ~3.5 | d | ~7.0 | 2H, Allylic (-CH₂-NH₂) |

| ~2.1 | s | - | 3H, Methyl (-CH₃) |

| ~1.5 | br s | - | 2H, Amine (-NH₂) |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its chemical environment (e.g., aromatic, vinylic, aliphatic, attached to an electronegative atom).

In the ¹³C NMR spectrum of this compound, one would expect to observe signals for the four distinct carbons of the fluorophenyl ring, two vinylic carbons, one aliphatic methyl carbon, and one aliphatic methylene (B1212753) (CH₂) carbon. The carbon directly bonded to the fluorine atom would show a large C-F coupling constant. rsc.org The chemical shifts for the sp²-hybridized carbons of the aromatic ring and the double bond would be in the range of 115-165 ppm, while the sp³-hybridized carbons of the methyl and methylene groups would appear at higher field (lower ppm values). docbrown.infolibretexts.org

Hypothetical ¹³C NMR Data Table This table is illustrative and not based on experimental data for the target compound.

| Chemical Shift (δ, ppm) | Assignment |

| ~162 (d, ¹JCF ≈ 245 Hz) | Aromatic C-F |

| ~140 | Aromatic C (ipso to butenyl) |

| ~135 | Vinylic C (quaternary) |

| ~129 (d, ³JCF ≈ 8 Hz) | Aromatic CH (ortho to F) |

| ~125 | Vinylic CH |

| ~115 (d, ²JCF ≈ 21 Hz) | Aromatic CH (meta to F) |

| ~55 | Allylic -CH₂-NH₂ |

| ~20 | Methyl -CH₃ |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. It provides information about the number and electronic environment of fluorine atoms in a molecule. For this compound, which contains a single fluorine atom in a unique environment, the ¹⁹F NMR spectrum is expected to show a single signal. rsc.org The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. psu.edu This technique is also valuable for assessing the purity of the compound and for quantification in complex mixtures. chemrxiv.org

To unambiguously assign all ¹H and ¹³C signals and confirm the molecular structure, advanced 2D NMR experiments are employed.

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps distinguish between CH, CH₂, and CH₃ groups.

HH-COSY (Homonuclear Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to map out the proton connectivity throughout the molecule.

TOCSY (Total Correlation Spectroscopy): This technique reveals couplings between protons within an entire spin system, even if they are not directly coupled.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire molecular skeleton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. The molecular formula of this compound is C₁₀H₁₂FN, corresponding to a monoisotopic mass of approximately 165.10 Da. nih.gov High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass to within a few parts per million. rsc.org

The fragmentation pattern in electron ionization (EI) mass spectrometry is particularly informative. For an aliphatic amine, a characteristic fragmentation is the alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). libretexts.orglibretexts.org The predominant fragmentation of this compound would likely involve the loss of radicals to form stable, resonance-stabilized cations. The presence of the aromatic ring would also lead to characteristic fragments.

Hypothetical Mass Spectrometry Fragmentation Data Table This table is illustrative and not based on experimental data for the target compound.

| m/z (Mass/Charge) | Interpretation |

| 165 | Molecular Ion [M]⁺ |

| 150 | Loss of methyl radical (·CH₃) |

| 148 | Loss of amine radical (·NH₂) |

| 109 | Fluorotropylium or related aromatic fragment |

| 96 | Fragment corresponding to [C₆H₄F]⁺ |

| 30 | [CH₂=NH₂]⁺ from alpha-cleavage |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectrum is produced that acts as a molecular fingerprint. For this compound, the IR spectrum is expected to display characteristic absorption bands corresponding to its primary amine (-NH₂), carbon-carbon double bond (C=C), aromatic ring, and carbon-fluorine (C-F) bond.

The primary amine group is particularly notable in an IR spectrum. It typically exhibits two distinct absorption peaks in the range of 3500 to 3300 cm⁻¹ due to asymmetric and symmetric N-H stretching vibrations. libretexts.orgspectroscopyonline.com The presence of two peaks in this region is a strong indicator of a primary amine (-NH₂) moiety. spectroscopyonline.com Furthermore, N-H bending vibrations for primary amines are generally observed in the region of 1650 to 1580 cm⁻¹. libretexts.org

The carbon-carbon double bond (C=C) of the butene chain and the aromatic ring will also produce characteristic signals. The C=C stretching vibration for an alkene is expected in the 1680-1620 cm⁻¹ region. Aromatic C=C stretching vibrations typically appear as a series of peaks between 1600 and 1450 cm⁻¹. The C-H stretching of the vinyl and aromatic groups would be observed above 3000 cm⁻¹, while the C-H stretching of the methyl group would be just below 3000 cm⁻¹.

Finally, the presence of the fluorine atom attached to the aromatic ring gives rise to a strong C-F stretching band. This absorption is typically found in the 1250-1020 cm⁻¹ region of the spectrum.

The expected IR absorption frequencies for this compound are summarized in the table below.

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3300 (two peaks) |

| Primary Amine (N-H) | Bending | 1650 - 1580 |

| Alkene (C=C) | Stretch | 1680 - 1620 |

| Aromatic (C=C) | Stretch | 1600 - 1450 |

| Aromatic & Alkene (C-H) | Stretch | 3100 - 3000 |

| Alkyl (C-H) | Stretch | 3000 - 2850 |

| Aromatic (C-F) | Stretch | 1250 - 1020 |

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized substance. For a compound to be considered pure, the experimentally determined percentages should closely match the theoretically calculated values, typically within a margin of ±0.4%. researchgate.net

The molecular formula for this compound is C₁₀H₁₂FN. nih.gov Based on this formula, the theoretical elemental composition can be calculated. The molecular weight of the compound is 165.21 g/mol . nih.gov

The calculated theoretical percentages for each element are presented in the table below. Experimental results from an actual analysis would be compared against these values to confirm the compound's elemental integrity.

| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass in Compound ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 120.11 | 72.70% |

| Hydrogen | H | 1.008 | 12.096 | 7.32% |

| Fluorine | F | 18.998 | 18.998 | 11.50% |

| Nitrogen | N | 14.007 | 14.007 | 8.48% |

| Total | 165.211 | 100.00% |

Derivatives and Analogs of Z 3 4 Fluorophenyl but 2 En 1 Amine: Design and Structure Activity Relationships Sar

Design Principles for Modifying the (Z)-3-(4-fluorophenyl)but-2-en-1-amine Scaffold

The design of derivatives and analogs of this compound is guided by established principles of medicinal chemistry, including isosteric and bioisosteric replacements, conformational restriction, and scaffold hopping. These strategies aim to enhance potency, selectivity, and pharmacokinetic properties by systematically altering different parts of the molecule.

Variations of the Aromatic Fluorophenyl Moiety

The 4-fluorophenyl group is a common motif in bioactive compounds, and its modification is a key strategy in lead optimization. The fluorine atom can significantly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. tandfonline.comtandfonline.com

Bioisosteric replacement is a primary design principle for modifying the fluorophenyl moiety. This involves substituting the fluorine atom or the entire fluorophenyl ring with other groups that have similar steric and electronic properties. Common bioisosteres for a phenyl ring include other aromatic systems like pyridyl or thiophene (B33073) rings. cambridgemedchemconsulting.com For the fluorine atom itself, a hydrogen atom or other halogen atoms can be considered, although this can significantly alter the electronic nature of the aromatic ring. cambridgemedchemconsulting.com For instance, replacing the 4-fluorophenyl group with other substituted phenyl rings (e.g., with chloro, methyl, or methoxy (B1213986) groups) can modulate the electronic and steric properties of the molecule, which in turn can affect its binding to a target protein. mdpi.com

Another design consideration is the position of the fluorine atom on the phenyl ring. While the parent compound has a fluorine at the para-position, analogs with ortho- or meta-fluoro substitution can be synthesized to explore how the fluorine's position affects binding interactions. The position of the fluorine can influence the molecule's dipole moment and its ability to form specific interactions, such as hydrogen bonds or halogen bonds, with a protein target. frontiersin.orgpolyu.edu.hk

The following table provides examples of bioisosteric replacements for the fluorophenyl group.

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| 4-Fluorophenyl | Phenyl | Evaluate the role of the fluorine atom in activity. |

| 4-Fluorophenyl | 4-Chlorophenyl | Investigate the effect of a different halogen with altered size and electronegativity. |

| 4-Fluorophenyl | Pyridyl | Introduce a nitrogen atom to potentially form new hydrogen bonds and alter solubility. |

| 4-Fluorophenyl | Thienyl | Explore a different aromatic system with distinct electronic properties. |

Modifications of the But-2-en-1-amine Chain and Stereoisomers

One design principle involves altering the length and rigidity of the butenylamine chain. For example, homologation to a pentenylamine or shortening to a propenylamine chain can be explored. Introducing conformational constraints, such as incorporating the double bond into a cyclic system, can lock the molecule into a more defined shape, which may lead to higher binding affinity by reducing the entropic penalty of binding.

The primary amine is a key functional group that can participate in hydrogen bonding and salt bridge formation. It can be modified to a secondary or tertiary amine to alter its basicity and hydrogen bonding capacity. u-tokyo.ac.jp Furthermore, the amine can be acylated or derivatized in other ways to introduce new functional groups.

The double bond in the but-2-en-1-amine chain gives rise to (Z) and (E) stereoisomers. The parent compound is the (Z)-isomer, and the synthesis and evaluation of the (E)-isomer is a crucial step in understanding the spatial requirements of the binding site. Additionally, the chiral center at the C3 position (if a substituent is present) leads to the possibility of (R) and (S) enantiomers. The stereoselective synthesis of these isomers is essential for determining if the biological target exhibits stereospecific recognition. nih.govnih.gov The synthesis of chiral allylic amines can be achieved through various methods, including asymmetric synthesis and enzymatic resolutions. nih.govresearchgate.net

The table below outlines potential modifications to the but-2-en-1-amine chain.

| Modification Type | Specific Example | Design Rationale |

|---|---|---|

| Chain Length | 3-(4-fluorophenyl)pent-2-en-1-amine | Explore the effect of a longer alkyl chain on binding. |

| Amine Substitution | (Z)-N-methyl-3-(4-fluorophenyl)but-2-en-1-amine | Alter basicity and hydrogen bonding potential. |

| Stereoisomerism | (E)-3-(4-fluorophenyl)but-2-en-1-amine | Investigate the geometric requirements of the binding pocket. |

| Stereoisomerism | (3R)-3-(4-fluorophenyl)but-2-en-1-amine | Determine if the biological target exhibits enantioselectivity. |

Incorporating and Fusing Heterocyclic Ring Systems

Incorporating or fusing heterocyclic rings onto the this compound scaffold is a powerful strategy to create novel chemical entities with potentially improved properties. nih.gov Heterocycles can introduce new interaction points, alter the molecule's solubility and metabolic profile, and constrain its conformation.

One approach is to incorporate a heterocyclic ring as a substituent on the parent scaffold. For example, the primary amine could be part of a piperazine (B1678402) or morpholine (B109124) ring. nih.gov This can introduce additional points for substitution and modulate the basicity of the nitrogen atom.

Another strategy involves fusing a heterocyclic ring to the existing scaffold. For instance, the but-2-en-1-amine chain could be part of a larger, fused heterocyclic system. This can lead to more rigid structures with well-defined three-dimensional shapes, which can enhance binding affinity and selectivity. Examples of heterocyclic rings that can be fused include thiazoles, pyridines, and benzotriazoles. researchgate.netwikipedia.org The synthesis of such fused systems often involves multi-step reaction sequences.

The following table presents examples of incorporating or fusing heterocyclic rings.

| Modification Strategy | Example Heterocycle | Potential Impact |

|---|---|---|

| Incorporation | Piperazine | Introduce a second amine for further derivatization and improved solubility. |

| Incorporation | Thiazole | Provide additional hydrogen bond acceptors and potential for π-stacking interactions. nih.gov |

| Fusion | Pyridine (B92270) | Create a rigid, planar system that can interact with aromatic residues in a binding site. acs.org |

| Fusion | Benzotriazole | Introduce a bicyclic aromatic system that can engage in extensive hydrophobic and π-stacking interactions. wikipedia.org |

Structure-Activity Relationship (SAR) Studies in In Vitro Chemical Biology Systems (Mechanistic Focus)

SAR studies are essential for understanding how chemical structure translates into biological activity. For derivatives of this compound, these studies are typically conducted in in vitro systems, such as enzyme assays or cell-based assays, to elucidate the molecular basis of their activity.

Influence of Fluorine Substitution on Molecular Interactions and Binding Affinity

The fluorine atom in the 4-fluorophenyl moiety can have a profound impact on molecular interactions and binding affinity. tandfonline.comtandfonline.com The high electronegativity of fluorine can create a localized dipole moment, which can lead to favorable electrostatic interactions with polar residues in a protein's binding site. acs.org Furthermore, the C-F bond can act as a weak hydrogen bond acceptor.

The position of the fluorine atom is critical. A para-fluoro substituent, as in the parent compound, can influence the electronic properties of the entire phenyl ring through resonance and inductive effects. This can affect the ring's ability to participate in π-π stacking or cation-π interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. researchgate.netillinois.edu Studies on other fluorophenyl-containing inhibitors have shown that moving the fluorine to the ortho or meta position can significantly alter binding affinity, suggesting that the precise positioning of the fluorine atom is crucial for optimal interaction with the target. frontiersin.orgpolyu.edu.hk

The following table summarizes the potential influence of fluorine substitution on molecular interactions.

| Fluorine Position | Potential Interaction | Mechanistic Implication |

|---|---|---|

| Para | Enhanced π-π stacking | Increased affinity through favorable aromatic interactions. researchgate.netillinois.edu |

| Ortho | Direct hydrogen bonding with backbone amide | Specific, directional interaction that can significantly contribute to binding energy. |

| Meta | Alteration of overall molecular dipole | Modulation of long-range electrostatic interactions with the protein. |

Relationship between Stereochemistry and In Vitro Biological Recognition/Activity

Biological systems are inherently chiral, and as a result, the stereochemistry of a small molecule can have a dramatic effect on its biological activity. researchgate.net For derivatives of this compound, both the geometric isomerism of the double bond and the stereochemistry of any chiral centers are critical determinants of biological recognition.

The (Z) and (E) isomers of the but-2-en-1-amine chain will present the substituents in different spatial arrangements. This can lead to one isomer having a much higher affinity for a binding site than the other, as one may fit snugly while the other experiences steric clashes.

If a chiral center is present, the (R) and (S) enantiomers can exhibit significantly different biological activities. This is because the three-dimensional arrangement of functional groups in one enantiomer may allow for optimal interactions with the chiral environment of the protein's active site, while the other enantiomer may bind less effectively or not at all. researchgate.net In some cases, one enantiomer may be an agonist while the other is an antagonist. The synthesis and in vitro evaluation of individual stereoisomers are therefore essential for a complete understanding of the SAR. nih.govnih.gov

Identification of Key Pharmacophoric Elements for Target Engagement (e.g., enzyme inhibition, receptor interaction mechanisms)

The structure-activity relationship (SAR) of derivatives related to this compound hinges on several key pharmacophoric elements that govern their interaction with biological targets. The strategic incorporation of a fluorine atom, the presence of the primary amine, and the geometry of the unsaturated carbon backbone are critical for target engagement.

The fluorine atom, due to its high electronegativity and small size, significantly influences the molecule's physicochemical properties. tandfonline.com It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and increase membrane permeability. tandfonline.com Furthermore, fluorine can modulate the acidity (pKa) of nearby functional groups, such as the primary amine, which affects the ionization state of the molecule under physiological conditions and its ability to form ionic bonds or hydrogen bonds with the target protein. tandfonline.com The substitution of fluorine for hydrogen can also lead to enhanced binding affinity through direct interactions with the protein or by altering the polarity of other groups that interact with the target. tandfonline.comtandfonline.com In many fluorinated ligands, the C-F bond can affect protein-ligand affinity and selectivity without causing significant steric hindrance. tandfonline.com

The primary amine group is a crucial pharmacophoric feature, often acting as a hydrogen bond donor or acceptor, or forming key ionic interactions with acidic residues (e.g., aspartate, glutamate) in the active site of an enzyme or the binding pocket of a receptor. mdpi.com The basicity of this amine is a determining factor in the strength of these interactions.

The unsaturated butene chain provides a specific spatial arrangement and conformational rigidity to the molecule. The (Z)-configuration dictates the geometry and relative positioning of the fluorophenyl ring and the aminomethyl group. This defined structure is essential for fitting into a specific binding site. The double bond itself can participate in π-π stacking or hydrophobic interactions with aromatic residues of the target protein, further stabilizing the ligand-protein complex. Studies on related fluorinated aromatic compounds have shown that the precise positioning of substituents on the aromatic ring is critical for potency and selectivity at targets like the dopamine (B1211576) transporter (DAT). nih.gov

For enzyme inhibition, these elements can contribute to the molecule acting as a competitive or non-competitive inhibitor. Fluorinated compounds have been successfully designed as potent enzyme inhibitors by mimicking transition states or by irreversibly binding to active site residues. researchgate.net For instance, fluorinated analogs can act as "suicide substrates," where the enzyme processes the inhibitor, leading to the formation of a reactive species that covalently modifies and inactivates the enzyme. researchgate.netresearchgate.net The electrophilicity of carbon atoms adjacent to fluorine can be exploited in the design of such mechanism-based inhibitors. researchgate.net

Computational Approaches to SAR: Molecular Docking and Ligand Binding Analysis in Protein-Ligand Systems

Computational methods, particularly molecular docking and ligand binding analysis, are indispensable tools for elucidating the structure-activity relationships of this compound analogs. These in silico techniques provide insights into the binding modes, affinities, and specific molecular interactions between ligands and their protein targets, guiding the rational design of more potent and selective molecules. soton.ac.uk

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This process involves sampling various conformations of the ligand within the binding site and scoring them based on binding energy calculations. asiapharmaceutics.info For fluorinated compounds, these calculations can reveal crucial interactions involving the fluorine atom, such as hydrogen bonds, halogen bonds, or dipolar interactions, which might not be intuitive from the 2D structure alone. mdpi.comresearchgate.net For example, docking studies of fluorinated N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives against the monoamine oxidase-B (MAO-B) enzyme identified specific binding energies and interactions, with some compounds showing greater binding affinities than standard inhibitors like selegiline (B1681611) and safinamide. asiapharmaceutics.info

Molecular dynamics (MD) simulations can complement docking studies by providing a dynamic view of the protein-ligand complex, assessing its stability over time and revealing the role of solvent molecules in the binding interface. nih.gov These computational approaches help rationalize experimental observations and build predictive SAR models, accelerating the optimization of lead compounds. emerginginvestigators.org

Below is a table summarizing molecular docking results for selected N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives against the MAO-B enzyme, demonstrating the application of these computational tools. asiapharmaceutics.info